molecular formula C10H19NO2 B1428502 Methyl 2-methyl-2-(piperidin-3-yl)propanoate CAS No. 861514-06-9

Methyl 2-methyl-2-(piperidin-3-yl)propanoate

Cat. No.: B1428502
CAS No.: 861514-06-9
M. Wt: 185.26 g/mol
InChI Key: QENSNLDBNYVJNP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . Its structure features a piperidine ring, a common motif in medicinal chemistry, and a methyl ester functional group . The compound is identified in public databases under the CAS Number and CID 66887929 . As a piperidine derivative, this compound is of significant interest in organic synthesis and early-stage pharmaceutical research for the construction of novel molecular entities. Current scientific literature does not provide specific data on the mechanism of action, biological activity, or direct research applications for this exact compound. It may serve as a key synthetic intermediate or building block for the development of more complex molecules, such as those explored in anticancer agent research which often utilize similar heterocyclic scaffolds . This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 2-methyl-2-piperidin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSNLDBNYVJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861514-06-9
Record name methyl 2-methyl-2-(piperidin-3-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of 2-methyl-2-(piperidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-(piperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS 122806-10-4)

  • Structure: Features a piperidin-1-yl group and a phenyl substituent on the propanoate chain.
  • The phenyl group introduces aromaticity, which may stabilize π-π interactions in biological systems.
  • Applications : Used in laboratory research, with safety data indicating precautions for handling due to its piperidine moiety .

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1)

  • Structure : Contains a 4-nitrophenyl group instead of piperidine.
  • Key Differences: The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions.

Methyl (S)-2-amino-3-((S)-piperidin-3-yl)propanoate (S37-5)

  • Structure: Includes a stereochemically defined amino-protected piperidine group.
  • Key Differences : The benzyloxycarbonyl (Cbz) protecting group enhances solubility in organic solvents and directs reactivity toward peptide coupling. This highlights how functionalization of the piperidine nitrogen impacts synthetic utility .

Comparative Physicochemical Properties

Compound Molecular Formula Key Substituents LogP* (Predicted) Solubility
Methyl 2-methyl-2-(piperidin-3-yl)propanoate C₁₀H₁₇NO₂ Piperidin-3-yl, methyl ester ~1.8 Moderate in polar solvents
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate C₁₆H₂₁NO₂ Piperidin-1-yl, phenyl ~2.5 Low in water, high in DMSO
Methyl 2-methyl-2-(4-nitrophenyl)propanoate C₁₁H₁₁NO₄ 4-Nitrophenyl ~1.2 Low in polar solvents
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₀FN₂O₂ 5-Fluoropyridinyl ~0.9 High in acidic aqueous media

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 2-methyl-2-(piperidin-3-yl)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties. Its molecular formula can be represented as C12_{12}H23_{23}NO.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various physiological processes. Notably, its structure allows for versatile modifications, which can enhance or alter its biological effects.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. These properties are particularly relevant in the context of drug development, where the compound may serve as a lead structure for synthesizing new pharmaceuticals aimed at combating infections.

Analgesic and Anti-inflammatory Effects

Studies have suggested that this compound may possess analgesic and anti-inflammatory effects, making it a candidate for further investigation in pain management therapies. The modulation of pain pathways through receptor interactions could provide therapeutic benefits in conditions characterized by chronic pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC12_{12}H23_{23}NOAnalgesic, anti-inflammatory
Methyl 3-(piperidin-1-yl)propanoateC12_{12}H23_{23}NOPotential antidepressant properties
Methyl 4-(piperidin-1-yl)butanoateC12_{12}H23_{23}NONeurological activity

This table highlights the potential therapeutic applications of this compound compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study explored the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects that warrant further exploration in clinical settings.
  • Antiviral Research : Initial findings suggest that the compound may interfere with viral replication processes, indicating potential applications in antiviral drug development.
  • Mechanistic Studies : Research focused on understanding how this compound interacts with specific receptors has revealed insights into its analgesic properties, suggesting a role in modulating nociceptive pathways.

Q & A

Q. Notes

  • For advanced SAR studies, cross-reference synthetic protocols with crystallographic data .
  • Contradictions in biological activity may arise from unaccounted conformational dynamics; always validate with MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-(piperidin-3-yl)propanoate
Reactant of Route 2
Methyl 2-methyl-2-(piperidin-3-yl)propanoate

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